Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylcarbamoyl group and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(benzylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzylcarbamoyl group can be oxidized to form a benzylcarboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Aqueous sodium hydroxide, reflux.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products Formed
Reduction: Methyl 3-(benzylamino)-5-nitrobenzoate.
Substitution: 3-(benzylcarbamoyl)-5-nitrobenzoic acid.
Oxidation: Methyl 3-(benzylcarboxyl)-5-nitrobenzoate.
Scientific Research Applications
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylcarbamoyl group can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 3-(benzylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Methyl 3-(benzylcarbamoyl)-5-aminobenzoate:
Methyl 3-(benzylcarbamoyl)-5-chlorobenzoate: The nitro group is replaced with a chloro group, which affects the compound’s reactivity and biological interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C16H14N2O5 |
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Molecular Weight |
314.29 g/mol |
IUPAC Name |
methyl 3-(benzylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)13-7-12(8-14(9-13)18(21)22)15(19)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
DBAQXNKDYYBMIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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